替莫洛尔马来酸酯

描述

Timolol Maleate is a non-selective beta-adrenergic receptor blocking agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It is also used in the treatment of elevated intraocular pressure in ocular hypertension or open angle glaucoma .

Synthesis Analysis

The synthesis of Timolol Maleate involves the use of cyclic compounds as the solvent, where amine diol and benzaldehyde generate oxazole product by cyclization . The Timolol Maleate intermediate is obtained after distillation . Another method involves the use of underpressure distillation, hydrolysis, and salification .Chemical Reactions Analysis

Timolol Maleate undergoes degradation under stress conditions of hydrolysis (including alkaline, acidic and thermal hydrolysis) and oxidation . The degradation rate for the optimized ocular formulation was found to be exceptionally low during stability testing .科学研究应用

Timolol Maleate Ester in Ocular Hypertension and Glaucoma Treatment

Timolol maleate ester: is widely recognized for its efficacy in treating ocular conditions such as ocular hypertension and open-angle glaucoma . It functions as a non-selective β-adrenergic receptor antagonist, reducing intraocular pressure by inhibiting aqueous humor production . This application is pivotal in preventing the progression of glaucoma, potentially averting blindness.

Cardiovascular Applications

Orally administered, Timolol maleate ester serves as a therapeutic agent for heart attacks and hypertension . By blocking β-receptors, it helps in managing cardiac conditions, contributing to a reduction in mortality rates post-myocardial infarction and controlling blood pressure levels .

Migraine Prophylaxis

Beyond its ocular and cardiovascular applications, Timolol maleate ester has been indicated for the prevention of migraine headaches . Its β-blocking properties contribute to the mitigation of migraine frequency, making it a valuable option in prophylactic treatment strategies .

Analytical Chemistry: Stability-Indicating Methods

In analytical chemistry, Timolol maleate ester is the subject of stability-indicating methods such as micellar liquid chromatography. These methods are crucial for determining the compound’s stability and quantifying it in the presence of degradation products, which is essential for ensuring the quality and safety of pharmaceutical formulations .

Pharmaceutical Formulation: Elastic Nano-Vesicular Systems

The compound’s incorporation into surfactant-based elastic nano-vesicular systems represents an innovative pharmaceutical application. These systems enhance the delivery and efficacy of Timolol maleate ester , particularly in treating glaucoma by controlling drug release and improving patient compliance .

Enantiomer Separation in Chiral Liquid Chromatography

Timolol maleate ester: is also used in chiral liquid chromatography for enantiomer separation . This is significant in pharmaceuticals, as different enantiomers can have varying therapeutic effects and potencies .

Voltammetric Determination Methods

In electrochemistry, Timolol maleate ester is analyzed using voltammetric determination methods . These methods provide sensitive and precise measurements of the compound, which are vital for quality control in pharmaceutical manufacturing .

Chemiluminescence Determination

Lastly, Timolol maleate ester can be quantified through chemiluminescence determination . This technique offers a high-throughput and non-destructive means to measure the compound, often used in automated systems for rapid screening purposes .

作用机制

Target of Action

Timolol Maleate Ester is a non-selective beta-adrenergic receptor antagonist . Its primary targets are the beta-1 and beta-2 adrenergic receptors, which are found in the heart, vascular and bronchial smooth muscle .

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . About 15-20% of a dose undergoes first-pass metabolism . The elimination half-life of Timolol is between 2 to 2.7 hours, and this can be prolonged in cases of renal impairment .

Result of Action

The molecular and cellular effects of Timolol’s action result in a decrease in intraocular pressure and blood pressure . This is beneficial in the treatment of conditions such as ocular hypertension, open-angle glaucoma, and hypertension . In certain cases, Timolol is also used in the prevention of migraine headaches .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Timolol Maleate Ester. For instance, the drug was shown to be potentially phototoxic due to its UV/VIS absorptive properties and generation of reactive oxygen species (ROS) during irradiation . Furthermore, the stability of Timolol Maleate Ester can be affected by conditions of hydrolysis (including alkaline, acidic, and thermal hydrolysis) and oxidation .

安全和危害

未来方向

Timolol Maleate is currently used for the treatment of hypertension, heart attacks, and glaucoma . It has also been used in some specific dermatological problems . Future directions could include the development of new formulations to improve bioavailability and therapeutic effects , and further studies on its potential phototoxicity .

属性

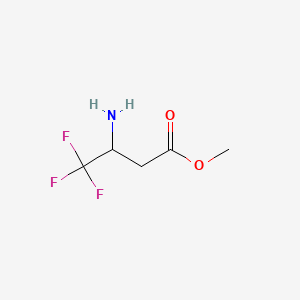

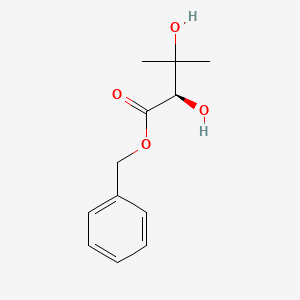

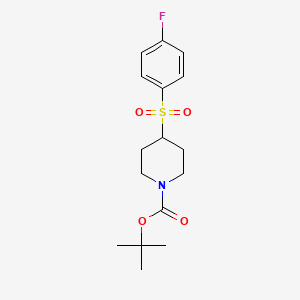

IUPAC Name |

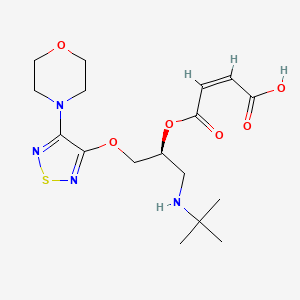

(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAXRFZDNBKRF-RXNFCKPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Timolol maleate ester | |

CAS RN |

1026075-53-5 | |

| Record name | Timolol maleate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026075535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIMOLOL MALEATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2V3WF497E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。